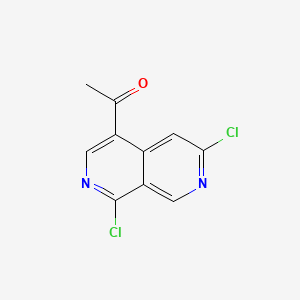
1-(1,6-Dichloro-2,7-naphthyridin-4-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,6-Dichloro-2,7-naphthyridin-4-yl)ethanone is a chemical compound belonging to the naphthyridine family. Naphthyridines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
The synthesis of 1-(1,6-Dichloro-2,7-naphthyridin-4-yl)ethanone typically involves the functionalization of the naphthyridine core. One common synthetic route includes the reaction of 2,7-dichloro-1,6-naphthyridine with ethanone derivatives under specific conditions . The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and achieve high yields. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency .
Chemical Reactions Analysis
1-(1,6-Dichloro-2,7-naphthyridin-4-yl)ethanone undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(1,6-Dichloro-2,7-naphthyridin-4-yl)ethanone has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential anticancer, anti-HIV, antimicrobial, analgesic, anti-inflammatory, and antioxidant activities.
Biological Research: The compound is used in various biological assays to study its effects on different cell lines and biological pathways.
Industrial Applications: It finds applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1,6-Dichloro-2,7-naphthyridin-4-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit certain enzymes and proteins involved in cancer cell proliferation . The compound may also interact with DNA and other cellular components, leading to its biological effects .
Comparison with Similar Compounds
1-(1,6-Dichloro-2,7-naphthyridin-4-yl)ethanone can be compared with other naphthyridine derivatives such as:
These compounds share similar structural features but differ in their functional groups and biological activities. The uniqueness of this compound lies in its specific functionalization, which imparts distinct biological properties and applications .
Properties
Molecular Formula |
C10H6Cl2N2O |
|---|---|
Molecular Weight |
241.07 g/mol |
IUPAC Name |
1-(1,6-dichloro-2,7-naphthyridin-4-yl)ethanone |
InChI |
InChI=1S/C10H6Cl2N2O/c1-5(15)7-3-14-10(12)8-4-13-9(11)2-6(7)8/h2-4H,1H3 |
InChI Key |
ZBZOCGZDBHNMQH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN=C(C2=CN=C(C=C21)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-chloroimidazo[1,5-B]pyridazine-5-carboxylate](/img/structure/B13924352.png)
![1-[(2R,3R,4R,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B13924353.png)
![4-[2-(Trifluoromethyl)phenyl]-2-thiophene carbaldehyde](/img/structure/B13924356.png)
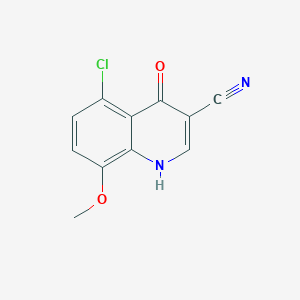
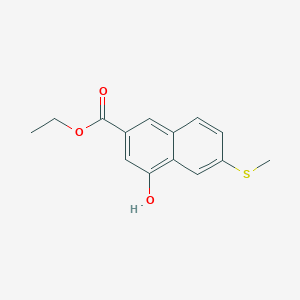
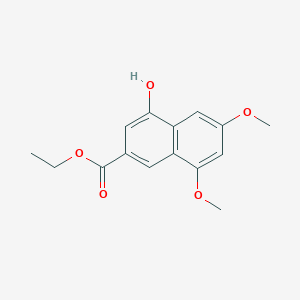
![[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[6-[[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methoxycarbonylamino]hexanoyl-methylamino]propanoate](/img/structure/B13924375.png)
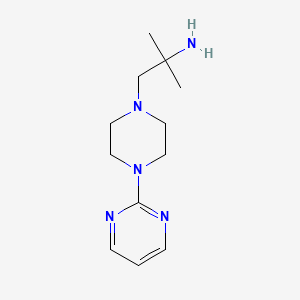
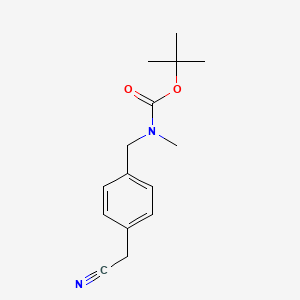
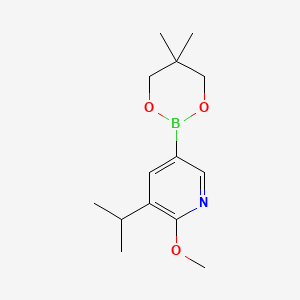

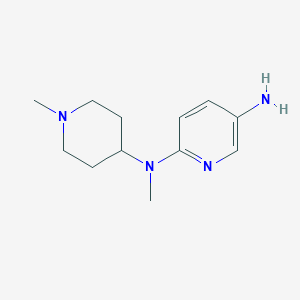
![7,8-Dihydro-8,8-dimethyl-5-oxo-5H-pyrano[4,3-b]pyridine-2-carboxylic acid](/img/structure/B13924411.png)
